molecular formula C26H29N5O3S B3007965 N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1359317-26-2

N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B3007965
CAS No.: 1359317-26-2
M. Wt: 491.61
InChI Key: KHBZZCWFBYNUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a synthetic heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core. This bicyclic scaffold is substituted at position 1 with an ethyl group, position 3 with a methyl group, and position 6 with a phenethyl moiety. Pyrazolo-pyrimidine derivatives are widely studied for their kinase inhibition, anti-inflammatory, and anticancer properties due to their ability to mimic purine bases in biological systems .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-4-31-24-23(18(3)29-31)28-26(30(25(24)33)16-15-19-11-7-6-8-12-19)35-17-22(32)27-20-13-9-10-14-21(20)34-5-2/h6-14H,4-5,15-17H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBZZCWFBYNUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity:

  • Ethoxyphenyl Group : This moiety is known to enhance lipophilicity, potentially increasing membrane permeability.
  • Thioacetamide Linkage : This feature may influence the compound's interaction with biological targets.
  • Pyrazolo[4,3-d]pyrimidin Derivative : This core structure is often associated with various pharmacological effects, including anti-inflammatory and anti-cancer properties.

Molecular Formula

The molecular formula of the compound is C21H26N4O2SC_{21}H_{26}N_4O_2S, with a molecular weight of approximately 398.52 g/mol.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant anticancer properties. A study published in Medicinal Chemistry demonstrated that compounds containing this scaffold could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: In Vitro Analysis

In vitro studies on similar compounds have shown promising results against various cancer cell lines, such as:

  • A549 (Lung Cancer)
  • MCF-7 (Breast Cancer)
    These studies typically assess cell viability using assays like MTT or SRB, revealing IC50 values in the micromolar range.

Anti-inflammatory Effects

The thioacetamide component suggests potential anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. For example, a study highlighted the ability of certain thioacetamides to reduce TNF-alpha levels in macrophages .

G Protein-Coupled Receptor Modulation

Emerging research indicates that compounds similar to N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide may interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. The modulation of GPCRs can lead to diverse biological responses, including neurotransmission and immune response regulation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation. Preliminary studies suggest that modifications in the ethoxy group may enhance bioavailability and reduce metabolic degradation.

Research Findings Summary Table

Biological ActivityObservationsReference
AnticancerSignificant inhibition of A549 and MCF-7 cell lines
Anti-inflammatoryReduced TNF-alpha levels in macrophages
GPCR modulationPotential interaction with multiple GPCRs

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[4,3-d]pyrimidine Cores

The compound 2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () shares the pyrazolo[4,3-d]pyrimidine core but differs in substituents:

  • Position 6 : A 2-methoxybenzyl group replaces the phenethyl group. This substitution reduces steric bulk but introduces a methoxy group, enhancing electron-donating properties compared to the phenethyl’s hydrophobic tail.
  • Acetamide Side Chain: The 2-fluorophenyl group (vs. Fluorine’s electronegativity may improve metabolic stability but reduce solubility relative to the ethoxy group .

Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () replaces the pyrazolo-pyrimidine core with a thiazolo[3,2-a]pyrimidine system. Key differences include:

  • Core Conformation : The thiazolo-pyrimidine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å), contrasting with the pyrazolo-pyrimidine’s planar structure. This conformational flexibility may influence target binding kinetics.

Pyrimidine-Based Acetamides with Complex Stereochemistry

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () feature tetrahydropyrimidine rings and stereochemical complexity. Unlike the target compound, these derivatives:

  • Backbone Structure : Use a hexane backbone with multiple chiral centers, enabling diverse spatial interactions but complicating synthesis.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Position 6 Substituent Acetamide Group Molecular Weight (g/mol) Key Properties
Target Compound Pyrazolo[4,3-d]pyrimidine Phenethyl 2-ethoxyphenyl ~540.6* Moderate lipophilicity, H-bond donor/acceptor
Compound Pyrazolo[4,3-d]pyrimidine 2-Methoxybenzyl 2-fluorophenyl ~523.5* Enhanced metabolic stability
Compound Thiazolo[3,2-a]pyrimidine N/A Ethyl ester ~548.6 High crystallinity, polar groups

*Estimated based on structural formula.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.